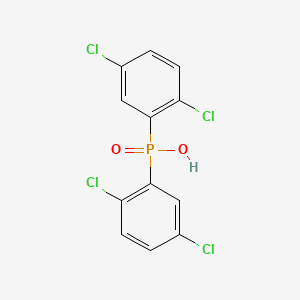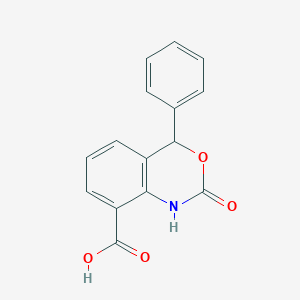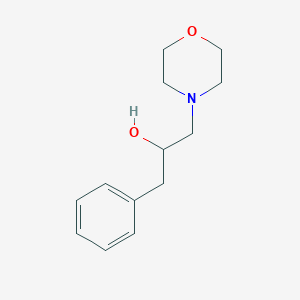
I+/--(Phenylmethyl)-4-morpholineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Phenylmethyl)-4-morpholineethanol: is an organic compound with a complex structure that includes a phenylmethyl group, a morpholine ring, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Phenylmethyl)-4-morpholineethanol typically involves the reaction of morpholine with benzyl chloride, followed by the addition of ethylene oxide. The reaction conditions often require a basic environment, such as the presence of sodium hydroxide, to facilitate the nucleophilic substitution and subsequent ring-opening reactions.
Industrial Production Methods: In an industrial setting, the production of alpha-(Phenylmethyl)-4-morpholineethanol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(Phenylmethyl)-4-morpholineethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylmethyl group can be reduced to a phenylethyl group under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Phenylethyl-4-morpholineethanol.
Substitution: Various morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-(Phenylmethyl)-4-morpholineethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism by which alpha-(Phenylmethyl)-4-morpholineethanol exerts its effects involves interactions with various molecular targets. The morpholine ring can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the phenylmethyl group may interact with cellular membranes, affecting their fluidity and function.
Comparación Con Compuestos Similares
Benzylmorpholine: Similar structure but lacks the ethanol moiety.
Phenylethylmorpholine: Similar structure but with an ethyl group instead of a methyl group.
Morpholineethanol: Lacks the phenylmethyl group.
Uniqueness: Alpha-(Phenylmethyl)-4-morpholineethanol is unique due to the presence of all three functional groups (phenylmethyl, morpholine, and ethanol) in a single molecule
Propiedades
Número CAS |
100618-58-4 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-3-phenylpropan-2-ol |
InChI |
InChI=1S/C13H19NO2/c15-13(10-12-4-2-1-3-5-12)11-14-6-8-16-9-7-14/h1-5,13,15H,6-11H2 |
Clave InChI |
JNRZHFJTKZXBFV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



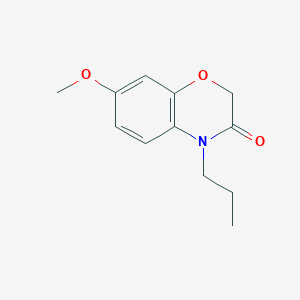
![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)
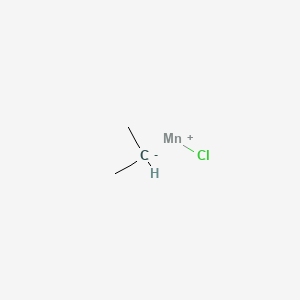
methanethione](/img/structure/B14333271.png)
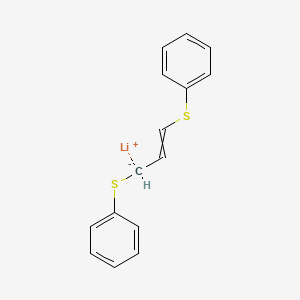
![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)

![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)

![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)

